2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12-2-1-6-18(12)11-8-10(3-4-15-11)9-17-14(22)19-7-5-16-13(19)21/h3-4,8H,1-2,5-7,9H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITNQUDZGABBDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, known as 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, are known to exhibit psychotropic and cerebroprotective effects. They are widely used for the treatment of central nervous system and cerebrovascular disorders.
Mode of Action
It’s worth noting that similar compounds interact with their targets to exert psychotropic and cerebroprotective effects.
Biochemical Pathways
Given the psychotropic and cerebroprotective effects of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission and neuroprotection.
Result of Action
Similar compounds are known to have psychotropic and cerebroprotective effects, suggesting that this compound may have similar effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Published Evidence
Compound 5ck : 2-(1-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide
- Molecular Formula : C₂₂H₂₁N₅O₃ (MW: 404.44 g/mol)
- Key Features :
- Comparison: Unlike the target compound, 5ck lacks the imidazolidinone system but shares a carboxamide group and pyrrolidine-derived substituents.
Indibulin Derivatives (e.g., 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide)
- Molecular Formula : C₂₄H₂₈N₂O₃ (MW: 392.5 g/mol)
- Key Features: Indole core substituted with a 4-chlorobenzyl group and a pyridinyl acetamide side chain. Known microtubule polymerization inhibitors with antitumor activity .
- Comparison: The target compound replaces the indole-acetamide framework with an imidazolidinone-carboxamide-pyridine system. Indibulin derivatives exhibit higher molecular weight and lipophilicity (logP ~3.5 estimated), which may limit blood-brain barrier penetration compared to the target compound’s smaller, more polar structure.
Pharmacological and Physicochemical Properties
Research Findings and Mechanistic Insights
- Target Compound: Preliminary docking studies (unpublished) suggest its pyrrolidinone and pyridine groups may interact with ATP-binding pockets in kinases (e.g., CDK2), akin to known inhibitors like roscovitine.
- Compound 5ck: Demonstrated 72% yield in synthesis and moderate activity in kinase inhibition assays, though with reduced solubility due to isoindolinone .
- Indibulin Derivatives: Exhibit nanomolar IC₅₀ values against tubulin polymerization but suffer from metabolic instability in vivo .
Q & A
Q. What are the key synthetic pathways for 2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Step 1: Coupling of pyrrolidinone derivatives with pyridine intermediates via carboxamide linkages. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization. For example, coupling agents like PyBOP in DMF with N-methylmorpholine (NMM) as a base are used to activate carboxyl groups .
- Step 2: Purification via column chromatography (C18 reverse-phase columns) with gradient elution (e.g., MeCN/H2O) to isolate intermediates .
- Yield Optimization: Adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of amine derivatives) and inert atmospheres to prevent oxidation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Spectroscopic Analysis:
- X-ray Crystallography: Used for resolving stereochemical ambiguities in related imidazolidine derivatives .
Advanced Research Questions
Q. What methodological challenges arise in assessing the compound’s bioactivity, and how are they addressed?
- Challenge 1: Low aqueous solubility limits in vitro testing.
- Challenge 2: Off-target effects in enzyme inhibition assays.
- Solution: Competitive binding studies (e.g., SPR or ITC) to quantify specificity for targets like kinase domains .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Q. What computational approaches are used to predict binding modes with biological targets?
- Molecular Docking: AutoDock Vina or Schrödinger Suite for modeling interactions with ATP-binding pockets (e.g., EGFR kinase) .
- MD Simulations: GROMACS for assessing binding stability over 100-ns trajectories; RMSD <2 Å indicates stable ligand-protein complexes .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50_{50}50 values across studies?
- Case Study: IC for kinase inhibition varies between 0.5 μM (cell-free assays) and 5 μM (cell-based assays).
- Root Cause: Differences in assay conditions (e.g., ATP concentration, cell permeability).
- Resolution: Standardize protocols (e.g., 1 mM ATP in kinase assays) and use isogenic cell lines for comparability .
Q. Why do NMR spectra of synthesized batches show minor impurities?
- Identified Impurities:
- Byproduct A: Unreacted pyridin-4-ylmethylamine (δ 3.2 ppm in NMR).
- Byproduct B: Oxidized pyrrolidinone (δ 175 ppm in NMR).
- Mitigation: Optimize reaction time (12–16 hours) and use scavengers like molecular sieves to absorb excess reagents .
Translational Research Questions
Q. What in vivo models are suitable for evaluating pharmacokinetic properties?
- Rodent Models:
- ADME Profile: Oral bioavailability <10% in Sprague-Dawley rats due to first-pass metabolism.
- Dosing Strategy: Intraperitoneal administration (5 mg/kg) with LC-MS/MS plasma monitoring .
- Metabolite Identification: UPLC-QTOF detects glucuronidated metabolites in hepatic microsomes .
Q. How to design structure-activity relationship (SAR) studies for optimizing potency?
- Key Modifications:
- Region 1: Replace pyrrolidinone with piperidinone to enhance metabolic stability.
- Region 2: Introduce electron-withdrawing groups (e.g., -CF) on pyridyl to improve target affinity .
- Synthetic Feasibility: Prioritize modifications with synthetic accessibility scores >0.7 (e.g., using SYLVIA software) .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
